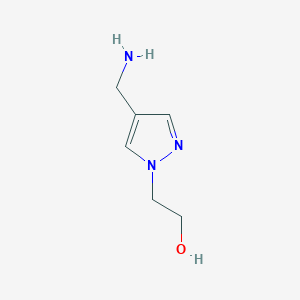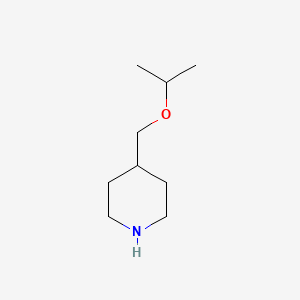
2-Brom-4'-chlor-5-methoxybenzophenon
Übersicht
Beschreibung
2-Bromo-4’-chloro-5-methoxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in organic synthesis and as intermediates in the production of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzophenone core, making it a versatile molecule in chemical research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4’-chloro-5-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors .
Mode of Action
Based on its structural similarity to other sglt2 inhibitors, it may interact with the sglt2 protein, inhibiting the reabsorption of glucose in the kidneys and thereby reducing blood glucose levels .
Biochemical Pathways
As a potential sglt2 inhibitor, it may affect the glucose reabsorption pathway in the kidneys .
Result of Action
As a potential sglt2 inhibitor, it may reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys .
Biochemische Analyse
Biochemical Properties
2-Bromo-4’-chloro-5-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with cytochrome P450 enzymes, such as CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds . The interaction between 2-Bromo-4’-chloro-5-methoxybenzophenone and CYP1B1 leads to the inhibition of the enzyme’s activity, affecting the metabolic processes within the cell.
Cellular Effects
2-Bromo-4’-chloro-5-methoxybenzophenone has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function . Additionally, 2-Bromo-4’-chloro-5-methoxybenzophenone can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4’-chloro-5-methoxybenzophenone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, such as CYP1B1, leading to the inhibition of their catalytic activity . This inhibition results in the accumulation of substrates and a decrease in the production of metabolic products. Additionally, 2-Bromo-4’-chloro-5-methoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-chloro-5-methoxybenzophenone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to 2-Bromo-4’-chloro-5-methoxybenzophenone has been shown to affect cellular function, leading to alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-chloro-5-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound has been shown to inhibit specific enzymes without causing significant toxicity . At high doses, 2-Bromo-4’-chloro-5-methoxybenzophenone can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
2-Bromo-4’-chloro-5-methoxybenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, leading to changes in metabolic flux and metabolite levels. This inhibition can affect the metabolism of other compounds, resulting in altered pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 2-Bromo-4’-chloro-5-methoxybenzophenone is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of 2-Bromo-4’-chloro-5-methoxybenzophenone in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Bromo-4’-chloro-5-methoxybenzophenone is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals also play a role in directing 2-Bromo-4’-chloro-5-methoxybenzophenone to specific subcellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-chloro-5-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride. This intermediate is then reacted with anisole in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-Bromo-4’-chloro-5-methoxybenzophenone .
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4’-chloro-5-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include substituted benzophenones, quinones, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloro-4’-ethoxybenzophenone
- 2-Bromo-4-methoxybenzoic acid
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Comparison: 2-Bromo-4’-chloro-5-methoxybenzophenone is unique due to the specific combination of bromine, chlorine, and methoxy groups attached to the benzophenone core. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 5-Bromo-2-chloro-4’-ethoxybenzophenone has an ethoxy group instead of a methoxy group, which can lead to different chemical and biological properties .
Eigenschaften
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKTPIPDWEQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641443 | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-89-8 | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)







